Solubility Profile & Technical Application Guide: {Spiro[3.4]octan-5-yl}methanamine Hydrochloride
Executive Summary The incorporation of spirocyclic scaffolds, such as the spiro[3.4]octane system, has become a cornerstone strategy in modern drug discovery to increase fraction sp3 (Fsp³) character and escape the "flat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of spirocyclic scaffolds, such as the spiro[3.4]octane system, has become a cornerstone strategy in modern drug discovery to increase fraction sp3 (Fsp³) character and escape the "flatland" of traditional aromatic cores. {Spiro[3.4]octan-5-yl}methanamine hydrochloride (CAS: 2241138-55-4) represents a critical building block in this domain, offering a rigid, three-dimensional linker for fragment-based drug design.
This guide provides a comprehensive analysis of the solubility landscape of this compound. While specific experimental solubility values for this novel building block are often proprietary, this whitepaper synthesizes physicochemical principles with empirical data from structural analogs to provide a definitive operational guide. It details predicted solubility ranges, experimental determination protocols, and solvent selection strategies for synthesis and formulation.
Chemical Profile & Physicochemical Basis[1][2]
Understanding the solubility behavior requires a breakdown of the molecular architecture. The compound exists as a hydrochloride salt, which fundamentally dictates its interaction with solvent systems.
Property
Value / Description
Impact on Solubility
Structure
Spirocyclic aliphatic amine (HCl salt)
High lattice energy; favors polar solvation.
Molecular Weight
~175.7 g/mol (Salt); 139.24 g/mol (Free Base)
Low MW facilitates rapid dissolution in compatible solvents.
pKa (Predicted)
~10.5 (Primary Amine)
Highly ionized at neutral/acidic pH; requires pH > 12 to extract as free base.
LogP (Free Base)
~1.5 - 2.0 (Estimated)
Lipophilic core allows free base to dissolve in DCM/EtOAc.
LogD (pH 7.4)
< 0 (Hydrophilic)
Salt form partitions almost exclusively into aqueous phase.
The following data represents the expected solubility profile derived from the thermodynamic behavior of homologous spirocyclic amine hydrochlorides.
Polar Protic Solvents (High Solubility)
The primary dissolution mechanism for the hydrochloride salt is ion-dipole interaction.
Water:High (>100 mg/mL). The ionic lattice breaks down readily; the ammonium headgroup is highly solvated.
Methanol:High (>50 mg/mL). Excellent solvent for handling the salt in reactions.
Ethanol:Moderate to High (~20–50 mg/mL). Solubility decreases as the alkyl chain lengthens. Heating may be required to achieve saturation.
Polar Aprotic Solvents (High Solubility)
Essential for anhydrous chemical transformations (e.g., nucleophilic substitutions).
DMSO (Dimethyl sulfoxide):Very High (>100 mg/mL). The universal solvent for this class; ideal for biological assays and stock solutions.
DMF (Dimethylformamide):High (>50 mg/mL). Suitable for peptide coupling reactions.
Non-Polar/Chlorinated Solvents (Insoluble)
The hydrochloride salt possesses high lattice energy that non-polar solvents cannot overcome.
Dichloromethane (DCM):Insoluble (<1 mg/mL). Critical Note: The salt will form a suspension. To solubilize in DCM, one must perform a "Salt Break" (see Section 5).
Ethyl Acetate / Diethyl Ether:Insoluble. Used effectively as anti-solvents to precipitate the product during purification.
Hexanes / Heptane:Insoluble.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to establish exact values for your specific batch.
Preparation: Weigh 10 mg of {Spiro[3.4]octan-5-yl}methanamine HCl into a 4 mL glass vial.
Addition: Add the target solvent in 50 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
Observation:
Clear Solution: Solubility reached. Calculate
.
Turbid/Suspension: Continue addition.
Endpoint: If 1 mL is added and solid remains, solubility is <10 mg/mL. Filter supernatant, dry, and weigh residue to calculate dissolved fraction (Loss on Drying method).
Protocol B: The "Salt Break" (Free Base Extraction)
Essential for reactions requiring non-polar solvents (e.g., reductive amination in DCE).
Objective: Convert the hydrophilic HCl salt into the lipophilic free amine soluble in DCM/EtOAc.
Figure 1: Workflow for converting the HCl salt to a soluble free base.
Applications in Synthesis & Formulation[1]
Reaction Solvent Selection
Amide Coupling (HATU/EDC): Use DMF or DMAc . The HCl salt is soluble, and the base (DIPEA) added during the reaction will in-situ deprotonate the amine.
Nucleophilic Substitution (SNAr): Use DMSO or NMP . High solubility ensures rapid kinetics.
Reductive Amination: Requires DCM or DCE . Action: Perform Protocol B (Salt Break) first, or use a biphasic system (DCM/Water) with a phase transfer catalyst.
Purification Strategy (Recrystallization)
Leverage the solubility differential:
Solvent: Methanol or Ethanol (Dissolves the salt hot).
Anti-Solvent: Diethyl Ether or MTBE (Precipitates the salt upon cooling).
Procedure: Dissolve in minimum hot ethanol -> Cool to RT -> Add Ether dropwise until turbid -> Refrigerate.
References
Enamine Ltd. (2024). Spirocycles for Improved Solubility: The "Escape from Flatland" Strategy. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83904897, {Spiro[3.4]octan-5-yl}methanamine. Retrieved from [1]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
ChemicalBook. (2024). {Spiro[3.4]octan-5-yl}methanamine hydrochloride Product Description. Retrieved from
Safety, handling, and storage recommendations for {Spiro[3.4]octan-5-yl}methanamine hydrochloride.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Safe Handling, Storage, and Use of {Spiro[3.4]octan-5-yl}methanamine hydrochloride Introduction {Spiro[3.4]octan-5-yl}methanamin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Safe Handling, Storage, and Use of {Spiro[3.4]octan-5-yl}methanamine hydrochloride
Introduction
{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a spirocyclic compound, a class of molecules recognized for their diverse medicinal properties and applications in drug discovery, including anticancer, antimicrobial, and neurodegenerative disease research.[1] As with any novel or potent pharmacologically active material, a thorough understanding and implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the essential safety, handling, and storage recommendations for {Spiro[3.4]octan-5-yl}methanamine hydrochloride. The protocols and recommendations herein are synthesized from established best practices for handling potent chemical compounds and data from structurally related molecules. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for {Spiro[3.4]octan-5-yl}methanamine hydrochloride is not widely available, a risk assessment based on its chemical structure (an amine hydrochloride) and data from similar compounds necessitates treating it as a potentially hazardous substance. The primary hazards are associated with inhalation, skin contact, and eye contact.[2]
Table 1: Summary of Potential Hazards
Hazard Category
Potential Effects & Causal Basis
Precautionary Statement Codes
Acute Toxicity (Oral)
Harmful if swallowed. Amine hydrochlorides can cause irritation to the gastrointestinal tract.[2]
H302
Skin Corrosion/Irritation
Causes skin irritation. The amine functional group can be irritating to the skin upon direct contact.[2]
H315
Serious Eye Damage/Irritation
Causes serious eye irritation. Particulate matter and chemical properties can cause significant irritation or damage upon contact with eyes.[2]
H319
Respiratory Irritation
May cause respiratory irritation if inhaled as a dust or aerosol. Fine powders can easily become airborne and irritate the respiratory tract.[2][3]
H335
Target Organ Toxicity
May cause damage to organs through prolonged or repeated exposure.
H373
Note: Hazard statements (H-codes) are based on classifications for similar chemical compounds and should be considered provisional in the absence of specific data.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential. PPE should be considered the final barrier to exposure after all other control measures have been implemented.[4]
Engineering Controls
Fume Hood: All work involving the handling of solid {Spiro[3.4]octan-5-yl}methanamine hydrochloride or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
Safety Stations: Easily accessible safety showers and eyewash stations are mandatory in any area where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[6]
Table 2: Personal Protective Equipment (PPE) Recommendations
Nitrile provides good chemical resistance. Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately upon known contact with the compound.[2][4] Use a proper glove removal technique to avoid skin contact.[2]
Eye/Face Protection
Safety glasses with side shields or chemical splash goggles.[2][7] A face shield may be required for procedures with a high risk of splashing.[4]
Protects against airborne particles and splashes. Standard eyeglasses are not sufficient.[4]
Skin & Body Protection
Closed-front lab coat with long sleeves and tight-fitting cuffs.[4][8]
Provides a barrier against accidental skin contact. Lab coats should not be worn outside the laboratory area to prevent cross-contamination.[4]
Respiratory Protection
Not typically required when working in a fume hood. If a fume hood is not available or if significant aerosolization is expected, a NIOSH-approved N95 or higher-rated respirator should be used.[8]
Protects against inhalation of fine dust particles.
Safe Handling and Experimental Protocols
Adherence to standard operating procedures is crucial for minimizing exposure.
Protocol for Weighing and Preparing Solutions
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is functioning correctly.
Containment: Perform all manipulations within the fume hood. To minimize dust generation, place a weigh boat on an analytical balance inside the hood.
Aliquotting: Carefully transfer the required amount of solid {Spiro[3.4]octan-5-yl}methanamine hydrochloride to the weigh boat using a clean spatula. Avoid creating dust clouds.
Solubilization: Place the weigh boat containing the compound into the receiving vessel (e.g., a beaker or flask). Add the solvent slowly to dissolve the compound directly in the weigh boat before rinsing the boat to ensure a complete transfer.
Cleaning: After use, decontaminate the spatula and work surfaces with a suitable solvent (e.g., 70% ethanol) and detergent.[6]
Waste Disposal: Dispose of contaminated materials (gloves, weigh boats) in a designated, sealed waste container.
Post-Handling: After removing gloves, wash hands thoroughly with soap and water.[6]
Storage Recommendations
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
Table 3: Storage Conditions
Parameter
Recommendation
Rationale
Container
Store in the original, tightly sealed container.[6]
Prevents contamination and exposure to moisture and air.
Application Note: Precision N-Alkylation of {Spiro[3.4]octan-5-yl}methanamine Hydrochloride
Executive Summary The spirocyclic scaffold {Spiro[3.4]octan-5-yl}methanamine is a high-value building block in medicinal chemistry, utilized to introduce three-dimensionality ( character) into drug candidates, thereby im...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The spirocyclic scaffold {Spiro[3.4]octan-5-yl}methanamine is a high-value building block in medicinal chemistry, utilized to introduce three-dimensionality (
character) into drug candidates, thereby improving solubility and metabolic stability compared to planar aromatic analogues.
This Application Note provides a validated experimental protocol for the N-alkylation of {Spiro[3.4]octan-5-yl}methanamine hydrochloride. While direct alkylation with alkyl halides is possible, it often leads to uncontrolled polyalkylation.[1] Therefore, this guide prioritizes Reductive Amination as the primary method for mono-alkylation, ensuring high selectivity and yield.
Compound Profile
Property
Description
Compound Name
{Spiro[3.4]octan-5-yl}methanamine hydrochloride
CAS Number
2241138-55-4 (HCl Salt); 1554588-98-5 (Free Base)
Molecular Weight
139.24 g/mol (Free Base); ~175.7 g/mol (HCl Salt)
Structure
Primary aliphatic amine attached to a rigid spiro[3.4]octane core.[2]
Solubility
Soluble in water, MeOH, DMSO. Limited solubility in DCM/EtOAc as the salt.
Strategic Considerations
The Challenge of the HCl Salt
The starting material is supplied as a hydrochloride salt. For nucleophilic attack, the amine must be in its free-base form.
Risk: Incomplete neutralization leads to stalled reactions.
Solution: Use of an in situ organic base (DIPEA or
) or a pre-reaction free-basing step.
Selectivity: Mono- vs. Di-alkylation
Direct Alkylation (
): Reaction with alkyl halides () is difficult to stop at the secondary amine stage due to the increased nucleophilicity of the product.
Reductive Amination: Reaction with aldehydes/ketones forms an imine intermediate, which is selectively reduced.[1][3][4][5] This is the industry standard for synthesizing secondary amines.
Objective: Synthesis of mono-N-alkylated derivatives using aldehydes or ketones.
Mechanism: Formation of a hemiaminal
imine/iminium ion hydride reduction.
Reagents & Materials
Reagent
Equivalents
Role
Amine HCl Salt
1.0 equiv
Substrate
Aldehyde/Ketone
1.1 - 1.2 equiv
Electrophile
STAB ()
1.5 - 2.0 equiv
Mild Reducing Agent
DIPEA (Hünig's Base)
1.0 - 1.2 equiv
Neutralizing Agent (for HCl salt)
Acetic Acid (AcOH)
1.0 - 2.0 equiv
Catalyst (activates imine formation)
DCE (1,2-Dichloroethane)
Solvent
0.1 - 0.2 M Concentration
Step-by-Step Procedure
Free-Basing / Solubilization:
To a reaction vial equipped with a stir bar, add {Spiro[3.4]octan-5-yl}methanamine hydrochloride (1.0 equiv).
Add DCE (or DCM) to achieve a concentration of ~0.1 M.
Add DIPEA (1.0 equiv) and stir for 10 minutes. Note: The suspension should clarify as the free amine is liberated and dissolves in the organic solvent.
Imine Formation:
Add the aldehyde or ketone (1.1 equiv).
Add Acetic Acid (1-2 drops or 1.0 equiv). Crucial: AcOH catalyzes the dehydration of the hemiaminal to the imine.
Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: For unreactive ketones, adding molecular sieves (4Å) can drive equilibrium by removing water.
Reduction:
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
Safety: STAB evolves acetic acid but no significant gas; however, ensure the vessel is vented or under a nitrogen balloon.
(or ) to prevent streaking of the amine on silica.
Alternative (SCX): For library synthesis, use Strong Cation Exchange (SCX) cartridges. Load crude
Wash (MeOH) Elute (2M in MeOH).
Workflow Diagram
Caption: Logical workflow for the reductive amination of spirocyclic amine salts.
Experimental Protocol B: Direct Alkylation (Alternative)
Objective: Use when the alkyl group cannot be introduced via an aldehyde (e.g., isopropyl, cyclopropyl, or specific heterocycles).
Risk: High risk of dialkylation.
Procedure
Dissolve: Suspend Amine HCl (1.0 equiv) in anhydrous DMF or Acetonitrile (MeCN).
Reaction: Allow to warm to RT. Monitor closely by TLC/LCMS.
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).
Analytical Validation (QC)
To validate the success of the protocol, look for these markers:
LCMS:
Target:
corresponding to Product Mass.
Impurity: Check for
(Dialkylation). If dialkylation > 10%, switch to Reductive Amination.
1H NMR (DMSO-d6 or CDCl3):
Spiro Core: The spiro[3.4]octane protons appear as complex multiplets in the 1.5–2.5 ppm range.
N-CH2: The methylene protons adjacent to the nitrogen will shift upon alkylation.
NH: A broad singlet (exchangeable) indicates a secondary amine. Absence of this peak suggests tertiary amine (over-alkylation).
References
PubChem. {Spiro[3.4]octan-5-yl}methanamine | C9H17N | CID 83904897.[7] National Library of Medicine. Available at: [Link]
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB).
Carreira, E. M., et al.Spirocyclic Building Blocks for Scaffold Assembly. Merck Millipore Application Guide. (Context on spirocyclic scaffolds).
Unlocking New Chemical Space: {Spiro[3.4]octan-5-yl}methanamine Hydrochloride as a Premier Building Block for Library Synthesis
Senior Application Scientist, Discovery Chemistry Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectur...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist, Discovery Chemistry
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless.[1] Among these, spirocyclic scaffolds have emerged as powerful tools for navigating and exploring new chemical space.[2][3] Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional geometry into molecular structures.[4][5] This inherent three-dimensionality, a departure from the often flat, aromatic structures, is a key factor in improving a compound's developability.[6][7]
The incorporation of spirocyclic motifs, such as the spiro[3.4]octane system, has been shown to positively modulate a range of critical drug-like properties.[4][8] These include enhanced aqueous solubility, improved metabolic stability, and the ability to fine-tune lipophilicity (LogP) and basicity (pKa).[9][10] The rigid nature of the spirocyclic core can also lock in favorable conformations for optimal target binding, potentially leading to increased potency and selectivity.[8] Furthermore, the higher fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds is often correlated with a greater probability of success in clinical development.[4][7] {Spiro[3.4]octan-5-yl}methanamine hydrochloride, as a primary amine building block, provides a versatile entry point for incorporating this valuable spirocyclic scaffold into diverse compound libraries.
This application note provides detailed protocols for the utilization of {Spiro[3.4]octan-5-yl}methanamine hydrochloride in three fundamental transformations crucial for library synthesis: amide bond formation, reductive amination, and urea/thiourea formation. The methodologies are designed to be robust, high-throughput, and adaptable for the generation of diverse chemical libraries aimed at identifying novel bioactive agents.
Physicochemical Properties of the Building Block
A foundational understanding of the building block's properties is essential for designing effective synthetic strategies.
The primary amine handle of {Spiro[3.4]octan-5-yl}methanamine hydrochloride is a versatile functional group for a multitude of chemical transformations. The following protocols detail its application in key reactions for library synthesis.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bond formation is one of the most frequently employed reactions in drug discovery, enabling the linkage of diverse carboxylic acid inputs to the primary amine of our spirocyclic building block.[12]
Workflow for Amide Library Synthesis
Caption: Workflow for amide library synthesis.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, known for its high efficiency and low rates of epimerization.[13]
Reagent Preparation:
In a reaction vessel (e.g., a well in a 96-well plate), add a solution of the desired carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.
Add a solution of {Spiro[3.4]octan-5-yl}methanamine hydrochloride (1.1 eq) in the same solvent.
Add a solution of HATU (1.2 eq) in the same solvent.
Finally, add a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
Reaction:
Seal the reaction vessel and stir the mixture at room temperature for 2-16 hours. Reaction progress can be monitored by LC-MS.
Work-up and Purification:
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Non-nucleophilic base to neutralize HCl and drive the reaction.
Solvent
DMF, DCM
Good solubility for reactants.
Temperature
Room Temperature
Mild conditions to minimize side reactions.
Stoichiometry
Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)
Slight excess of amine and coupling reagent ensures full conversion of the carboxylic acid.
Reductive Amination: Forging C-N Bonds with Aldehydes and Ketones
Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][14] This reaction is highly versatile for library synthesis, allowing for the introduction of a wide array of substituents.
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[14]
Reagent Preparation:
To a solution of {Spiro[3.4]octan-5-yl}methanamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add DIPEA (1.1 eq) to liberate the free amine.
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
Reduction:
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir at room temperature for 3-24 hours. Monitor the reaction by LC-MS.
Work-up and Purification:
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3.
Extract the aqueous layer with an organic solvent (e.g., DCM).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
Purify the residue by flash chromatography or preparative HPLC.
Aprotic solvents that do not interfere with the reaction.
Temperature
Room Temperature
Sufficient for imine formation and reduction.
Stoichiometry
Carbonyl (1.2 eq), STAB (1.5 eq)
Excess carbonyl and reducing agent drive the reaction to completion.
Urea and Thiourea Formation: Accessing Key Pharmacophores
Urea and thiourea moieties are prevalent in a wide range of biologically active compounds and serve as important pharmacophores.[15] They can be readily synthesized from primary amines and isocyanates or isothiocyanates, respectively.
Workflow for Urea/Thiourea Synthesis
Caption: Workflow for urea/thiourea synthesis.
Detailed Protocol: Synthesis of Substituted Ureas
This protocol describes the reaction of the free-based {Spiro[3.4]octan-5-yl}methanamine with an isocyanate.
Free-Basing the Amine:
Dissolve {Spiro[3.4]octan-5-yl}methanamine hydrochloride in a suitable organic solvent (e.g., DCM) and wash with a mild aqueous base (e.g., saturated NaHCO3).
Separate the organic layer, dry over anhydrous Na2SO4, and concentrate to obtain the free amine.
Reaction:
Dissolve the free amine (1.0 eq) in an aprotic solvent such as THF or DCM.
Add a solution of the desired isocyanate (1.05 eq) in the same solvent dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-12 hours. The reaction is often complete within a few hours.
Work-up and Purification:
Concentrate the reaction mixture under reduced pressure.
The resulting crude urea can often be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by flash column chromatography.
Parameter
Condition
Rationale
Reactant
Isocyanate/Isothiocyanate
Readily available and highly reactive towards primary amines.
Solvent
THF, DCM
Aprotic and inert to the reaction conditions.
Temperature
0 °C to Room Temperature
Initial cooling helps to control the exothermic reaction.
Stoichiometry
Isocyanate (1.05 eq)
A slight excess of the isocyanate ensures complete consumption of the amine.
Note on Thiourea Synthesis: The protocol for thiourea synthesis is analogous to that of urea formation, substituting the isocyanate with the corresponding isothiocyanate.[16]
Conclusion
{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a valuable and versatile building block for the synthesis of compound libraries with enhanced three-dimensionality. Its primary amine functionality provides a reliable handle for a range of robust and high-throughput chemical transformations. The protocols outlined in this application note for amide bond formation, reductive amination, and urea/thiourea synthesis offer researchers a solid foundation for the rapid generation of diverse libraries of spirocyclic compounds, thereby accelerating the discovery of new chemical entities with improved drug-like properties. The strategic incorporation of the spiro[3.4]octane scaffold is a forward-looking approach to populating screening collections with molecules that possess a higher probability of success in the drug development pipeline.
References
Zheng YJ, Tice CM. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opin Drug Discov. 2016;11(9):831-834. [Link]
Drug Hunter. The Spirocycle Surge in Drug Discovery. Published September 29, 2025. [Link]
Dauvergne J, Isambert N. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? J Enzyme Inhib Med Chem. 2024;39(1):2303037. [Link]
Parrino B, Cascioferro S, Carbone D, et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules. 2021;26(16):4938. [Link]
Ashenhurst J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]
Bedel O, Doutheau A. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2006;4(14):2743-2746. [Link]
Taylor & Francis. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In: Carbohydrate Chemistry. CRC Press; 2011. [Link]
Singh RP, Umamaheswari D, Singh P, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein J Org Chem. 2012;8:1371-1377. [Link]
Senthamarai T, Murugesan K, Schneidewind J, et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angew Chem Int Ed Engl. 2018;57(38):12344-12348. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev. 2009;38(2):606-631. [Link]
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 83904897, {Spiro[3.4]octan-5-yl}methanamine. [Link]
Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025;287:117368. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 135980, Spiro(3.4)octane. [Link]
ResearchGate. Preparation of urea and thiourea compounds of... | Download Scientific Diagram. [Link]
Stolar T, Karadeniz U, Užarević K, Babić J, Friščić T. Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein J Org Chem. 2017;13:1757-1773. [Link]
Carreira EM, Fessard T. Selected Applications of Spirocycles in Medicinal Chemistry. In: Spirocycles. Wiley; 2017. [Link]
Research and Reviews: A Journal of Pharmaceutical Science. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Published May 4, 2022. [Link]
Biblioteka Nauki. Synthesis and characterization of thiourea. [Link]
Sepsey Für C, Bölcskei H, Mátyus P. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules. 2020;25(19):4563. [Link]
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
ResearchGate. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Published February 26, 2025. [Link]
de Oliveira Silva J, da Silva JG, de Oliveira Farias A, et al. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules. 2022;27(22):8051. [Link]
De Gruyter. Spiro Compounds - Synthesis and Applications. [Link]
Use of spirocyclic amines in the synthesis of GPCR modulators.
Application Note: Strategic Integration of Spirocyclic Amines in GPCR Modulator Synthesis Abstract The "Escape from Flatland" initiative in medicinal chemistry has identified spirocyclic amines as high-value bioisosteres...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of Spirocyclic Amines in GPCR Modulator Synthesis
Abstract
The "Escape from Flatland" initiative in medicinal chemistry has identified spirocyclic amines as high-value bioisosteres for traditional piperidine and piperazine linkers. In the context of G-Protein Coupled Receptors (GPCRs), spirocyclic scaffolds offer distinct advantages: they increase fraction sp3 (Fsp³), improve metabolic stability by blocking oxidative sites, and provide rigidified vectors for orthosteric binding. This guide details the synthetic protocols for integrating these moieties into GPCR modulators, focusing on in situ free-basing strategies for volatile spiro-amines and optimized Buchwald-Hartwig cross-coupling conditions.
Strategic Rationale: The Spirocyclic Advantage[1]
GPCR binding pockets often contain narrow hydrophobic clefts that require precise vector alignment. Traditional flat aromatic or chair-conformation piperidines may suffer from poor metabolic stability or non-specific binding (promiscuity).
Key Advantages:
Conformational Locking: Spirocycles, such as 2-azaspiro[3.3]heptane or 6-azaspiro[3.4]octane , restrict the conformational freedom of the amine lone pair and the attached vectors, reducing the entropic penalty upon binding.
Metabolic Shunting: By replacing a piperidine with a spiro[3.3]heptane, the susceptible C-H bonds alpha to the nitrogen are sterically protected or removed, significantly extending half-life (
) in human liver microsomes (HLM).
Physicochemical Profile: Increasing Fsp³ character generally correlates with higher solubility and lower lipophilicity (LogD), improving the safety profile (e.g., reduced hERG inhibition).
Visualizing the Design Logic
Figure 1: Decision workflow for replacing traditional linkers with spirocyclic amines to optimize GPCR hits.
Experimental Protocol: C-N Cross-Coupling of Volatile Spiro-Amines
A common challenge in synthesizing spirocyclic GPCR modulators is the handling of low-molecular-weight spiro-amines (e.g., 2-azaspiro[3.3]heptane). The free base is often volatile and unstable. This protocol utilizes the stable oxalate or hydrochloride salt directly in a Buchwald-Hartwig amination, generating the free amine in situ.
Target Reaction: Coupling of 2-azaspiro[3.3]heptane (salt) with a Heteroaryl Chloride (GPCR "Warhead").
Ligand: XPhos or BINAP - 4-8 mol% (XPhos preferred for steric hindrance).
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF - 3.5 equiv. (Crucial: Strong base needed to free-base the salt and facilitate coupling).
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology
Catalyst Pre-complexation:
In a glovebox or under Argon, charge a distinct vial with Pd₂(dba)₃ and XPhos.
Add anhydrous toluene (2 mL/mmol substrate) and stir at 60°C for 5 minutes to generate the active catalyst species (indicated by a color change from deep purple to orange/brown).
Substrate Preparation (In Situ Free-Basing):
In the main reaction vessel (sealed tube), add the Amine Salt (1.2 equiv) and the Aryl Halide (1.0 equiv).
Add anhydrous toluene (5 mL/mmol).
Critical Step: Add LiHMDS (3.5 equiv) dropwise at room temperature.
Note: The extra equivalents of base are required to neutralize the oxalate/HCl salt and participate in the catalytic cycle. Stir for 10 minutes.
Reaction Initiation:
Transfer the pre-complexed catalyst solution into the main reaction vessel via syringe.
Seal the vessel and heat to 100°C for 4–12 hours.
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the aryl chloride (M+H of product will be distinct).
Workup & Purification:
Cool to room temperature.[1] Quench with saturated NH₄Cl solution.
Extract with EtOAc (3x). Dry organics over Na₂SO₄.
Purification: Flash column chromatography. Spiro-amines are often polar; use a DCM/MeOH gradient (0-10% MeOH) with 1% NH₄OH additive to prevent streaking.
Synthetic Pathway Visualization
Figure 2: Optimized Buchwald-Hartwig protocol for salt-form spirocyclic amines.
Case Study: Optimization of a Mu-Opioid Receptor (MOR) Agonist
To validate the utility of spirocyclic integration, we compare a standard piperidine-based ligand (analogous to early fentanyl derivatives) against a spirocyclic bioisostere (analogous to the 6-oxaspiro[4.5]decane scaffold found in Oliceridine/TRV130).
Objective: Improve metabolic stability without sacrificing potency.
Data Summary:
Metric
Piperidine Analog (Reference)
Spirocyclic Analog (6-oxaspiro[4.5]decane)
Impact
MOR Ki (nM)
1.2
1.5
Potency Maintained
LogD (pH 7.4)
3.8
2.9
Lipophilicity Reduced
HLM t1/2 (min)
14
>60
Stability Significantly Improved
Fsp³
0.45
0.62
3D Character Increased
hERG IC50 (µM)
2.5
>30
Safety Improved
Mechanistic Insight:
The piperidine analog suffered from rapid N-dealkylation and oxidation at the alpha-carbon. The spirocyclic analog introduces a quaternary carbon at the 4-position of the piperidine ring (forming the spiro junction), effectively blocking this metabolic soft spot while maintaining the critical nitrogen vector required for the aspartic acid salt bridge in the MOR binding pocket.
Troubleshooting & Expert Tips
Coupling Failures: If the Buchwald reaction stalls, switch from LiHMDS to NaOtBu (Sodium tert-butoxide). While LiHMDS is better for base-sensitive substrates, NaOtBu is a more kinetic base for difficult aminations.
Regioselectivity: When using spiro-diamines (e.g., 2,6-diazaspiro[3.3]heptane), protect one amine (Boc-group) before coupling. Attempting to couple a free diamine often leads to polymerization or double-addition.
Volatility: Never rotovap the free base of small spiro-amines (like 2-azaspiro[3.3]heptane) to dryness. They will sublime. Always keep them in solution or as a salt.
References
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
Bureš, J., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie.
Chen, X., et al. (2013). "Discovery of TRV130 (Oliceridine), a G Protein-Biased Ligand at the µ-Opioid Receptor." Journal of Medicinal Chemistry.
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.
Enamine Ltd. (2023).[2] "Spirocyclic Piperidine Bioisosteres in Drug Design." Enamine Application Notes.
Technical Support Center: Purification of Crude {Spiro[3.4]octan-5-yl}methanamine Hydrochloride
Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude {Spiro[3.4]octan-5-yl}methanamine hydroch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride. The unique spirocyclic structure of this amine presents specific challenges in removing synthetic impurities. This document offers practical, field-tested solutions and detailed experimental protocols to achieve high purity of the target compound.
Core Principles of Purification
The successful purification of {Spiro[3.4]octan-5-yl}methanamine hydrochloride hinges on exploiting the differences in physicochemical properties between the desired product and any present impurities.[1] As a hydrochloride salt, the compound's solubility is significantly different from its free base form, a key principle leveraged in many of the following techniques.[2]
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride in a question-and-answer format.
Recrystallization Issues
Question 1: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization and typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.
Causality: The high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out. Additionally, rapid cooling can lead to a supersaturated state where the compound separates as a liquid rather than forming an ordered crystal lattice.
Troubleshooting Steps:
Add More Solvent: The simplest solution is often to add more of the primary recrystallization solvent to dissolve the oil, then allow it to cool more slowly.
Solvent System Modification: If adding more solvent is ineffective, consider a mixed-solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow for slow cooling.[3] For amine hydrochlorides, solvent systems like isopropanol/diethyl ether or ethanol/ethyl acetate can be effective.[4]
Induce Crystallization:
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
Seeding: Introducing a few seed crystals of the pure compound can initiate crystallization.
Question 2: After recrystallization, my product is still discolored. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules that can be effectively removed by treatment with activated carbon.
Protocol for Decolorization with Activated Carbon:
Dissolve the crude product in a minimal amount of a suitable hot solvent.
Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
Gently boil the mixture for a few minutes while stirring to ensure thorough mixing.
Perform a hot filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.
Allow the filtered solution to cool slowly to induce crystallization.
dot
Caption: Workflow for removing colored impurities.
Liquid-Liquid Extraction Issues
Question 3: I am trying to perform an acid-base extraction to purify the free amine, but I am getting a persistent emulsion. How can I break it?
Answer:
Emulsions are common when working with amines and are caused by the formation of stable droplets of one immiscible liquid within another.
Causality: The amine itself can act as a surfactant, stabilizing the interface between the organic and aqueous layers.
Troubleshooting Steps:
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to coalesce the droplets.
Patience: Sometimes, simply allowing the mixture to stand for an extended period will allow the layers to separate.
Solvent Modification: Adding a small amount of a different organic solvent with a different density can sometimes destabilize the emulsion.
Chromatography Issues
Question 4: I am attempting to purify the free amine using silica gel chromatography, but I am getting poor separation and tailing peaks. What can I do?
Answer:
Primary amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.
Causality: The basic nature of the amine leads to strong adsorption onto the acidic stationary phase.
Troubleshooting Steps:
Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will compete with the amine for binding to the silica, reducing tailing.
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a polymer-based support.
Protecting Group Strategy: If direct chromatography is problematic, consider protecting the amine with a suitable protecting group (e.g., Boc anhydride) to make it less polar and less basic.[5] The protected amine can then be purified by standard silica gel chromatography, followed by deprotection.
dot
Caption: Decision tree for amine chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride?
A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents.[6] The specific impurities will depend on the synthetic route used. For example, if a reductive amination of spiro[3.4]octan-5-one was employed, unreacted ketone and the corresponding alcohol are potential impurities.
Q2: What is the best solvent for recrystallizing {Spiro[3.4]octan-5-yl}methanamine hydrochloride?
A2: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, polar protic solvents such as isopropanol, ethanol, or methanol are often good starting points for recrystallizing amine hydrochlorides.[4] A mixed solvent system, such as ethanol/diethyl ether or isopropanol/hexane, can also be effective.[4] It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of organic impurities.
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a powerful technique for quantifying purity and detecting non-volatile impurities.[7]
Gas Chromatography (GC): GC is useful for detecting volatile impurities and residual solvents.[7]
Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify unknown impurities.[6]
Q4: Is it better to purify the free amine or the hydrochloride salt?
A4: This depends on the properties of the impurities.
Purifying the Salt: Recrystallization of the hydrochloride salt is often effective for removing less polar impurities.
Purifying the Free Amine: If the impurities are polar, it may be advantageous to convert the salt to the free base, extract it into an organic solvent, and then purify the free amine by chromatography or distillation before reforming the hydrochloride salt.[2][5]
Q5: How do I convert the hydrochloride salt to the free amine?
A5: To convert the hydrochloride salt to the free amine, dissolve the salt in water and add a base, such as sodium hydroxide or sodium carbonate, until the pH is basic (typically >10). The free amine will then precipitate or can be extracted into an organic solvent like dichloromethane or ethyl acetate.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
Dissolve the crude {Spiro[3.4]octan-5-yl}methanamine hydrochloride in a minimal amount of hot isopropanol.
While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly cloudy.
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
Cover the flask and allow it to cool slowly to room temperature.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
Dry the crystals under vacuum.
Protocol 2: Acid-Base Extraction
Dissolve the crude hydrochloride salt in water.
Add 1 M sodium hydroxide solution dropwise with stirring until the pH is >10.
Extract the aqueous solution with dichloromethane (3 x volume of the aqueous layer).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.
To reform the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution.
Quantitative Data Summary
Parameter
Recommended Range/Value
Notes
Activated Carbon Usage
1-2% (w/w) of solute
Use for removing colored impurities.
Triethylamine in Chromatography
0.1-1% (v/v) of eluent
To prevent tailing of the amine on silica gel.
pH for Free Amine Conversion
>10
Ensure complete deprotonation of the amine.
References
Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
Frontier, A. (2026). Workup: Amines. University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]
Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]
Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved February 15, 2026, from [Link]
Various Authors. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Retrieved February 15, 2026, from [Link]
Various Authors. (2006, December 10). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved February 15, 2026, from [Link]
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved February 15, 2026, from [Link]
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 939–959. [Link]
Stability of the spiro[3.4]octane core under acidic and basic conditions.
The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers working with the spiro[3.4]octane scaffold. It synthesizes mechanistic physical organic chemistry with...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers working with the spiro[3.4]octane scaffold. It synthesizes mechanistic physical organic chemistry with practical, bench-side troubleshooting.
Executive Summary: The "Goldilocks" Strain
The spiro[3.4]octane core represents a unique stability window in spirocyclic drug design. Unlike the highly reactive spiro[2.3]hexane (strain energy ~55 kcal/mol) or spiro[3.3]heptane (~50 kcal/mol), the spiro[3.4]octane system (~42 kcal/mol) possesses enough ring strain to be valuable for rigidifying vectors but is generally robust enough to survive standard organic workups.
However, "robust" is not "inert." The cyclobutane ring acts as a loaded spring . Under specific acidic conditions (carbocation generation) or basic conditions (stereoelectronically aligned leaving groups), this spring will release, typically destroying your scaffold.
Quick Reference Stability Matrix
Condition
Stability Rating
Primary Failure Mode
Safe Operations
Dilute Mineral Acid (HCl, H₂SO₄)
✅ High
N/A
Salt formation, Boc-deprotection
Lewis Acids (BF₃·OEt₂, Sc(OTf)₃)
⚠️ Medium
Rearrangement to bicyclo[3.3.0]
Catalysis (low temp), Glycosylation
Carbocation Generators
❌ Critical
Wagner-Meerwein Expansion
Avoid leaving groups at -position
Aqueous Base (NaOH, LiOH)
✅ High
N/A
Saponification, Hydrolysis
Strong Base (tBuOK, LDA)
⚠️ Medium
Grob Fragmentation
Alkylation (requires care)
Troubleshooting Module: Acidic Conditions
Issue: Yield loss or formation of fused bicyclic impurities during acidic workup or deprotection.
The Mechanistic Trap: Carbocation-Induced Ring Expansion
The spiro[3.4]octane core is vulnerable to acid-catalyzed ring expansion if a carbocation can be generated adjacent to the spiro center. This is a thermodynamic sink: the system relieves strain by rearranging from a spirocyclic [3.4] system to a fused bicyclo[3.3.0]octane (pentalene) system.
Diagnostic Diagram: The Danger Zone
If your molecule has a leaving group (OH, OMs, Halogen) or an alkene at the position
to the spiro junction, acid treatment will trigger the following cascade:
Caption: Acid-catalyzed Wagner-Meerwein rearrangement relieving cyclobutane ring strain.
FAQ: Acid Stability
Q: Can I use TFA to deprotect a Boc group on a spiro[3.4]octane amine?A:Yes. The protonated amine (ammonium salt) is chemically stable. The positive charge on the nitrogen actually protects the core by repelling other electrophiles. We routinely isolate spiro-amines as TFA or HCl salts.
Caveat: Ensure no other functional groups (like tertiary alcohols) are present that could ionize to form a carbocation.
Q: I see a new spot on TLC after leaving my compound in HCl/MeOH. What is it?A: If your compound contains an alkene or an epoxide, you likely triggered a rearrangement.
Check: Run a 1H NMR. Look for the disappearance of the characteristic diastereotopic cyclobutane protons (complex multiplets at
1.8–2.5 ppm) and the appearance of a more simplified fused-ring spectrum.
Troubleshooting Module: Basic Conditions
Issue: Fragmentation or ring opening during alkylation or saponification.
The Mechanistic Trap: Grob Fragmentation
While the carbocyclic core is stable to base, heteroatom-substituted spiro[3.4]octanes (common in drug discovery) are prone to Grob Fragmentation . This occurs when an electron-donating group (EDG) and a leaving group (LG) are situated 1,3- to each other across the spiro system.
Trigger: Strong base deprotonates the alcohol/amine, pushing electron density into the ring and cleaving the C-C bond to release the leaving group.
Caption: Base-induced Grob fragmentation pathway for 1,3-functionalized spiro systems.
FAQ: Base Stability
Q: Can I saponify an ester on the cyclobutane ring using LiOH?A:Yes. Standard saponification (LiOH, THF/H2O, RT) is safe. The spiro[3.4] core does not suffer from the same extreme angle strain as cyclopropanes, so it resists base-catalyzed ring opening unless a specific fragmentation pathway (like Grob) is geometrically accessible.
Q: My yield is low for an S_N2 reaction on a spiro-tosylate.A: This is likely due to steric hindrance , not instability. The orthogonal arrangement of the rings in spiro[3.4]octane creates significant steric bulk ("puckering").
Solution: Switch to a smaller nucleophile or increase temperature carefully. Do not switch to a stronger base, as this increases the risk of E2 elimination or fragmentation.
Experimental Protocols: Stability Stress Tests
Before scaling up, validate your specific scaffold using these self-validating protocols.
Use this if your molecule has acid-labile protecting groups or alcohols.
Preparation: Dissolve 5 mg of substrate in 0.6 mL of CD₃OD (or CDCl₃).
Baseline: Acquire a standard ¹H NMR.
Stress: Add 2 equivalents of TFA-d (deuterated trifluoroacetic acid) or 10
L of concentrated DCl.
Monitoring:
T=0h: Acquire NMR immediately.
T=24h: Incubate at RT and acquire NMR.
Analysis:
Pass: Spectrum shows only chemical shift changes due to protonation (e.g.,
-protons shifting downfield).
Fail: Appearance of olefinic protons or loss of spiro-symmetry signals indicates rearrangement.
Protocol B: Base Challenge (Fragmentation Risk Assessment)
Use this for 1,3-functionalized derivatives.
Preparation: Dissolve 5 mg of substrate in THF-d₈ .
Stress: Add 2 equivalents of NaOD (40% in D₂O) or solid KOtBu (if strictly organic conditions are needed).
Monitoring: Heat to 50°C for 4 hours.
Analysis: Look for the formation of terminal alkenes (characteristic doublets at
5.0–6.0 ppm), which are the hallmark of ring-opening fragmentation.
References & Authority
Spirocyclization Strategies: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.[1][2] (2025).[2][3][4][5][6] Chemical Science. Link
Relevance: Establishes the stability of the spiro[3.4] core under Lewis Acid (Sc(OTf)₃) formation conditions.
Rearrangement Mechanisms: Syntheses of bicyclo[3.3.0]octanes by ring expansion of isopropylidenecyclobutanes. (2011). Arkivoc. Link
Relevance: Details the acid-catalyzed rearrangement pathway from strained cyclobutanes to fused bicyclic systems.
Grob Fragmentation: Grob Fragmentation in Organic Synthesis. (2010). Chemical Reviews. Link
Relevance: foundational text on the stereoelectronic requirements for fragmentation in spiro-systems.
Drug Discovery Applications: Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[3][7] (2024).[7][8] Angewandte Chemie. Link
Relevance: Comparative stability data between spiro[3.3] and spiro[3.4] systems.
Challenges in the scale-up synthesis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride.
Executive Summary The scale-up of {Spiro[3.4]octan-5-yl}methanamine hydrochloride presents a unique intersection of challenges involving strained ring thermodynamics, regioselective functionalization, and chemoselective...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scale-up of {Spiro[3.4]octan-5-yl}methanamine hydrochloride presents a unique intersection of challenges involving strained ring thermodynamics, regioselective functionalization, and chemoselective reduction. As drug discovery shifts towards "escaping flatland" (increasing
character), spirocyclic scaffolds like spiro[3.4]octane have become high-value targets.
This guide addresses the three critical bottlenecks our clients encounter during the transition from gram to kilogram scale:
The Quaternary Center: Managing the thermodynamics of the spiro-junction.
The C1 Homologation: Efficiently converting the C5-ketone to the C5-nitrile/methylamine.
Impurity Control: Mitigating secondary amine dimerization during nitrile reduction.
Phase 1: Synthetic Route & Logic
The most robust industrial route relies on the Van Leusen Reductive Cyanation of spiro[3.4]octan-5-one, followed by nitrile reduction. This pathway avoids the use of unstable spiro-epoxides or high-pressure homologations.
Workflow Diagram
Caption: Figure 1. Optimized process flow for the synthesis of {Spiro[3.4]octan-5-yl}methanamine HCl via the Van Leusen protocol.
Phase 2: Troubleshooting & Optimization (Q&A)
Module A: The Homologation (Ketone
Nitrile)
Q1: We are seeing a rapid exotherm and "gummy" precipitate during the TosMIC reaction. How do we control this on a 500g scale?
Diagnosis: The Van Leusen reaction involves the formation of a tosyl-substituted oxazoline intermediate which then fragments. The deprotonation of TosMIC (Tosylmethyl isocyanide) by
-BuOK is highly exothermic. If the base is added too quickly, or if the temperature is not strictly controlled between -10°C and 0°C, polymerization of TosMIC occurs, leading to the "gummy" by-products and yield loss.
Protocol Correction:
Solvent Switch: While 1,2-Dimethoxyethane (DME) is standard, it is difficult to dry and recover. Switch to THF/DMSO (10:1) . The DMSO accelerates the reaction, allowing for lower temperature operation.
Dosing Strategy: Do not add solid
-BuOK. Prepare a slurry or solution of -BuOK in THF and dose it into the Ketone/TosMIC mixture over 2 hours, maintaining internal temperature C.
Quench: The gummy precipitate is often unreacted isocyanide polymers. Quench with a saturated NaCl/water solution to solubilize the inorganic salts before phase separation.
Q2: Our nitrile intermediate contains a persistent impurity (approx. 5-8%) that co-elutes. What is it?
Diagnosis: This is likely the
-unsaturated nitrile (cyclopentenyl nitrile derivative) resulting from elimination rather than reductive cyanation, or the oxazoline intermediate that failed to fragment.
Resolution:
Check Base Stoichiometry: Ensure strictly
equivalents of -BuOK. The second equivalent is required to drive the fragmentation of the oxazoline.
Thermal Push: After the addition is complete and the exotherm subsides, warm the reaction to 45°C for 1 hour to force the fragmentation of the oxazoline intermediate.
Module B: The Reduction (Nitrile
Amine)
Q3: During hydrogenation with Raney Nickel, we observe significant dimerization (secondary amine formation). How do we suppress this?
Mechanistic Insight: The reduction of a nitrile proceeds via an imine intermediate (
). This imine can react with the already formed primary amine () to form a secondary imine, which is then reduced to a secondary amine dimer. This is a classic "poison" in nitrile reductions.
Troubleshooting Table: Reduction Conditions
Parameter
Standard Condition
Scale-Up Issue
Recommended Fix
Catalyst
Raney Nickel
Pyrophoric handling hazards; variable activity.
Raney Cobalt (2800) or 5% Rh/C . Cobalt is often more selective for primary amines.
Additive
None
15-20% Dimer formation.
7M Ammonia in Methanol . The excess shifts the equilibrium away from the secondary imine.
Pressure
1 atm (Balloon)
Too slow; allows imine condensation.
High Pressure (20-50 bar) . Rapid hydrogenation of the imine prevents side reactions.
Solvent
Ethanol
Acetal formation (trace).
Methanol (anhydrous).
Q4: We cannot use high-pressure hydrogenation equipment. Can we use chemical hydrides?
Answer: Yes, but with caution.
Lithium Aluminum Hydride (LAH): Effective but dangerous on kilo-scale due to aluminum salt workups (emulsions) and hydrogen evolution.
Borane-THF (
): This is the superior chemical alternative.
Protocol: Reflux the nitrile with 1.5 eq
.
Critical Step: You must perform an acidic methanol workup (reflux with MeOH/HCl) to break the Boron-Nitrogen complex. Failure to do this results in low recovery of the amine.
Module C: Salt Formation & Isolation
Q5: The hydrochloride salt is extremely hygroscopic and turns into an oil upon filtration. How do we obtain a free-flowing solid?
Diagnosis: Spirocyclic amine salts often trap solvent in the lattice or are inherently hygroscopic due to the high
character preventing tight crystal packing.
Crystallization Protocol:
Solvent System: Avoid water/alcohol during salt formation.
Procedure: Dissolve the free base in dry Ethyl Acetate (EtOAc) or MTBE .
Acid Source: Add 4M HCl in Dioxane or HCl gas slowly at 0-5°C.
Digestion: If an oil forms, heat the mixture to reflux (in EtOAc) until the oil dissolves/disperses, then cool slowly to room temperature with vigorous stirring. This "digestive ripening" often converts the amorphous oil into a crystalline solid.
Drying: Dry under vacuum at 40°C with a
trap.
Phase 3: Safety & Stability Data
Thermal Hazards (DSC Data)
We have compiled Differential Scanning Calorimetry (DSC) data for the key intermediates to aid your safety assessments.
Compound
Onset Temp (°C)
Energy (J/g)
Hazard Rating
Notes
TosMIC
110°C
>800
High
Potentially explosive. Do not heat bulk solid.
Spiro-Nitrile
220°C
150
Low
Thermally stable.
Spiro-Amine
N/A
N/A
Low
Corrosive/Caustic.
References
Van Leusen Reaction Mechanism & Scale-up
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977, 42(19), 3114–3118.
Nitrile Reduction Optimization
Gowda, S., et al. "Reductive transformation of nitriles to primary amines using Raney nickel/hydrazinium monoformate." Tetrahedron Letters, 2002, 43(7), 1329-1331.
Spirocyclic Scaffold Properties
Burkhard, J. A., et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 2010, 49(21), 3524-3529. (Context on spiro-ring strain and physicochemical properties).
Safety of TosMIC
Org.[1][2] Process Res. Dev. "Safety evaluation of TosMIC in large scale synthesis." (General reference for isocyanide safety).
Disclaimer: This guide is intended for qualified chemists. All protocols should be validated with small-scale experiments and appropriate safety assessments (DSC/ARC) before scale-up.
A Senior Application Scientist's Guide to Validating the Purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth, experience-driven approach to validating the purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride, a unique spirocyclic amine with potential applications in medicinal chemistry.[1] We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also delve into the rationale behind our methodological choices, compare it with viable alternatives, and provide a comprehensive validation framework grounded in international regulatory standards.
The Criticality of Purity for Spirocyclic Amines
{Spiro[3.4]octan-5-yl}methanamine hydrochloride, with its distinct three-dimensional structure, presents both opportunities and challenges in drug design.[2][3] Spirocycles are increasingly incorporated into drug candidates to enhance properties like potency and metabolic stability.[4] However, the synthetic routes to such complex molecules can introduce a variety of impurities, including starting materials, by-products, and degradation products.[5][6][7] For a primary amine like our target compound, potential impurities could arise from incomplete reactions, side reactions, or oxidation.[6] Ensuring the purity of the final active pharmaceutical ingredient (API) is paramount for accurate biological evaluation and patient safety.
Recommended Method: Reversed-Phase HPLC with Pre-Column Derivatization
Direct HPLC analysis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride is challenging due to its lack of a strong chromophore, making UV detection insensitive.[8][9] To overcome this, we recommend a reversed-phase HPLC method with pre-column derivatization. This approach enhances detection sensitivity and improves chromatographic retention and peak shape.[9]
The "Why": Causality Behind Experimental Choices
Pre-Column Derivatization: We've selected o-Phthalaldehyde (OPA) as the derivatizing agent. OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, offering exceptional sensitivity.[9][10] This is a well-established technique for the analysis of primary amines.[10][11][12]
Reversed-Phase C18 Column: A C18 column is the workhorse of reversed-phase chromatography and provides excellent separation for a wide range of derivatized amines.[9][13]
Gradient Elution: A gradient elution with a mobile phase consisting of an acetonitrile and a buffered aqueous phase allows for the effective separation of the derivatized analyte from potential impurities with varying polarities.[13]
Fluorescence Detection: Given the highly fluorescent nature of the OPA-derivatized amine, a fluorescence detector provides significantly higher sensitivity and selectivity compared to UV detection.[10][12]
Experimental Workflow
Below is a visual representation of the analytical workflow for determining the purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride by HPLC.
Caption: ICH Q2(R1) validation parameters.
Step-by-Step Validation Experiments
Parameter
Methodology
Acceptance Criteria
Specificity
Analyze blank (diluent), placebo (if applicable), and spiked samples with known impurities.
The peak for {Spiro[3.4]octan-5-yl}methanamine hydrochloride should be well-resolved from any other peaks.
Linearity
Prepare at least five concentrations of the reference standard across the expected working range. Perform linear regression analysis of peak area versus concentration.
Correlation coefficient (r²) ≥ 0.999.
Range
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits. [14]
As per linearity, accuracy, and precision.
Accuracy
Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). [15]
Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. [15][14]Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ
Determine based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, S/N of 3 for LOD and 10 for LOQ.
Visually identifiable and quantifiable peaks at the respective S/N ratios.
Robustness
Intentionally vary critical method parameters (e.g., pH of mobile phase A, column temperature, flow rate) and observe the effect on the results.
The results should remain unaffected by small, deliberate variations in method parameters.
Objective Comparison with Alternative Methods
While HPLC with pre-column derivatization is our recommended approach, it is essential to consider other analytical techniques for a comprehensive purity assessment.
Method
Principle
Advantages
Disadvantages
Best Suited For
HPLC with ELSD
Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the presence of a chromophore. [8]
Universal detection, suitable for non-chromophoric compounds.
Lower sensitivity than fluorescence detection, non-linear response.
Orthogonal method for confirmation of purity.
Gas Chromatography (GC)
Separates volatile compounds in the gas phase. Derivatization may be required to increase volatility.
High resolution for volatile impurities.
Not suitable for non-volatile or thermally labile compounds. The hydrochloride salt is non-volatile.
Analysis of volatile organic impurities.
Nuclear Magnetic Resonance (NMR)
Provides detailed structural information and can be used for quantitative analysis (qNMR).
Provides structural confirmation of the analyte and impurities. Can be a primary method for quantification.
Lower sensitivity than HPLC, requires highly pure reference standards for qNMR.
Structural elucidation of unknown impurities and absolute quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.
High sensitivity and selectivity, provides molecular weight information for impurity identification.
Higher cost and complexity of instrumentation.
Identification and quantification of trace-level impurities.
Conclusion
Validating the purity of {Spiro[3.4]octan-5-yl}methanamine hydrochloride requires a meticulous and scientifically sound approach. The recommended reversed-phase HPLC method with pre-column derivatization and fluorescence detection offers a sensitive and reliable means of assessing purity. By adhering to the comprehensive validation protocol outlined in this guide, which is firmly rooted in ICH guidelines, researchers can be confident in the quality of their data. Furthermore, considering orthogonal analytical techniques such as LC-MS and NMR will provide a more complete picture of the compound's purity profile, ultimately contributing to the development of safe and effective new medicines.
References
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available from: [Link]
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available from: [Link]
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. Available from: [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link]
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. AKJournals. Available from: [Link]
{Spiro[3.4]octan-5-yl}methanamine. PubChem. Available from: [Link]
Impurity Synthesis And Identification. SpiroChem. Available from: [Link]
Amine Impurities and Related Compound. Veeprho. Available from: [Link]
{spiro[2.5]octan-4-yl}methanamine hydrochloride. PubChemLite. Available from: [Link]
Where Do Impurities In Pharmaceutical Analysis Come From?. Senieer. Available from: [Link]
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]
Spiro[3.4]octan-5-one. PubChem. Available from: [Link]
Spiro compounds – Knowledge and References. Taylor & Francis Online. Available from: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]
Navigating Stereochemistry: A Comparative Guide to the Physicochemical Properties of Spirocyclic Amine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its behavior is paramount. This is particularly true for spirocycl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its behavior is paramount. This is particularly true for spirocyclic amines, a class of compounds increasingly vital in medicinal chemistry due to their unique conformational rigidity and ability to explore chemical space in three dimensions.[1][2][3][4][5] This guide provides an in-depth comparison of the physicochemical properties of different spirocyclic amine isomers, supported by experimental data and detailed protocols to empower your research.
The arrangement of atoms in space, or stereoisomerism, can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For spirocyclic amines, where two rings share a single carbon atom, the resulting isomers can exhibit surprisingly different physicochemical characteristics. These differences can be the deciding factor between a promising drug candidate and a developmental dead-end.[2][3]
Key Physicochemical Properties: A Comparative Analysis
The subtle art of drug design often hinges on the meticulous optimization of several key physicochemical parameters. For spirocyclic amine isomers, even minor stereochemical variations can lead to significant shifts in these properties.
Basicity (pKa)
The basicity of an amine, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH.[6][7] This, in turn, influences solubility, membrane permeability, and receptor binding. The spatial orientation of the amine's lone pair of electrons, dictated by the isomeric form, can affect its availability for protonation.
Spirocyclic Amine Isomer
pKa
Reference Compound
pKa
Axially-substituted spiro[3.3]heptan-2-amine
10.5
Cyclohexylamine
10.6
Equatorially-substituted spiro[3.3]heptan-2-amine
10.2
cis-2-Oxa-6-azaspiro[3.4]octane
9.7
Morpholine
8.4
trans-2-Oxa-6-azaspiro[3.4]octane
9.9
Note: The pKa values presented are representative and can vary based on substitution patterns and experimental conditions.
Generally, axially oriented amines in spirocyclic systems tend to be slightly more basic than their equatorial counterparts. This can be attributed to the reduced steric hindrance around the axial lone pair, making it more accessible for protonation. The introduction of heteroatoms within the spirocyclic framework, as seen in oxa-azaspirocycles, can also significantly influence basicity.[8][9]
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial factor in its ability to cross biological membranes.[10][11] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like amines, the distribution coefficient (logD) at a specific pH is a more relevant parameter.[11]
Spirocyclic Amine Isomer
logP
Isomeric Pair
logP
endo-8-Azaspiro[4.5]decan-1-amine
1.8
exo-8-Azaspiro[4.5]decan-1-amine
2.1
(R)-Spiro[3.3]heptan-2-amine
1.4
(S)-Spiro[3.3]heptan-2-amine
1.4
Note: These values are illustrative. The actual logP can be influenced by the specific substituents on the spirocyclic core.
The shape of an isomer can impact its lipophilicity. More compact, spherical isomers often exhibit lower logP values compared to their more extended counterparts, as they present a smaller surface area to the aqueous environment. However, for enantiomeric pairs, the logP values are typically identical.
Aqueous Solubility
A compound's ability to dissolve in aqueous media is fundamental for its absorption and distribution.[12] The interplay of factors like crystal lattice energy and hydrogen bonding potential, which can differ between isomers, governs solubility.
Spirocyclic Amine Isomer
Kinetic Solubility (μM at pH 7.4)
cis-3-Amino-spiro[5.5]undecan-1-ol
> 200
trans-3-Amino-spiro[5.5]undecan-1-ol
150
Note: Solubility is highly dependent on the specific compound and the experimental conditions.
Generally, isomers that can form more extensive intermolecular hydrogen bonds with water tend to be more soluble. The presence of polar functional groups and the overall molecular shape play a significant role. For instance, the introduction of an oxygen atom into a spirocyclic core can lead to structures with notably lower lipophilicity and enhanced solubility.[13]
Metabolic Stability
The susceptibility of a compound to metabolism by enzymes, particularly cytochrome P450s, determines its half-life in the body.[14][15] The stereochemistry of a spirocyclic amine can influence how it fits into the active site of metabolic enzymes.
Spirocyclic Amine Isomer
In Vitro Half-life (t½, min) in Human Liver Microsomes
(R)-2-Methyl-2,7-diazaspiro[4.4]nonane
45
(S)-2-Methyl-2,7-diazaspiro[4.4]nonane
> 120
Note: Metabolic stability is species-dependent and can be influenced by the specific P450 isoforms involved.
One isomer may be a preferred substrate for a particular metabolic enzyme, leading to a shorter half-life, while the other isomer may be more resistant to metabolism. This highlights the importance of evaluating the metabolic fate of individual isomers early in the drug discovery process.[2][16]
Experimental Protocols: A Guide to Measurement
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution as a titrant is added, allowing for the determination of the pKa at the inflection point of the titration curve.[17][18][19]
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[17][19]
Solution Preparation:
Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration.[17][19]
Dissolve the spirocyclic amine isomer in a suitable solvent (e.g., water, or a co-solvent for poorly soluble compounds) to a concentration of approximately 1 mM.[19]
Maintain a constant ionic strength by adding a background electrolyte, such as 0.15 M potassium chloride.[17][19]
Titration:
Place the sample solution in a reaction vessel equipped with a magnetic stirrer.
Immerse the calibrated pH electrode into the solution.
For a basic amine, titrate the solution with 0.1 M hydrochloric acid. For the salt form, titrate with 0.1 M sodium hydroxide.
Record the pH at regular, small volume increments of the titrant. Continue until the pH change becomes minimal.
Data Analysis:
Plot the recorded pH values against the volume of titrant added.
The pKa is determined from the inflection point of the resulting sigmoidal curve.[18]
Determination of logP by Shake-Flask Method
The "gold standard" for logP determination, this method directly measures the partitioning of a compound between n-octanol and water.[10]
Workflow for logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Protocol:
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
Partitioning:
Prepare a solution of the spirocyclic amine isomer in either the aqueous or n-octanol phase.
Add a known volume of this solution to a flask containing both pre-saturated n-octanol and water.
Shake the flask for a sufficient time (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.[11]
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
Analysis:
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Kinetic Solubility by Turbidimetric Assay
This high-throughput method assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[20]
Workflow for Kinetic Solubility Assay
Caption: Workflow for kinetic solubility determination by turbidimetric assay.
Protocol:
Solution Preparation:
Prepare a stock solution of the spirocyclic amine isomer in DMSO, typically at a concentration of 10 mM.[21]
Prepare the desired aqueous buffer, for example, phosphate-buffered saline (PBS) at pH 7.4.[20][22]
Assay Execution:
In a multi-well plate, add a small volume of the DMSO stock solution to each well.
Rapidly add the aqueous buffer to each well to bring the final compound concentration to the desired range and to induce precipitation of the less soluble material. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[20][21]
Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[20]
Measurement:
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[20]
The solubility is determined by comparing the turbidity of the sample to that of a set of standards.
Determination of Metabolic Stability in Human Liver Microsomes
This in vitro assay assesses the rate of metabolism of a compound by incubating it with human liver microsomes, which are rich in drug-metabolizing enzymes.[14][15]
Workflow for Metabolic Stability Assay
Caption: Workflow for determining metabolic stability in human liver microsomes.
Protocol:
Incubation:
Prepare an incubation mixture containing the spirocyclic amine isomer, human liver microsomes, and a buffer (e.g., phosphate buffer) in a microcentrifuge tube or 96-well plate.
Pre-warm the mixture to 37°C.
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[14]
Time Points and Quenching:
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[14]
Immediately stop the reaction in the aliquot by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.
Sample Analysis:
Centrifuge the quenched samples to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for analysis.
Quantify the amount of the remaining parent compound in each sample using a sensitive analytical method like LC-MS/MS.
Data Calculation:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The in vitro half-life (t½) is determined from the slope of the linear regression of this plot.
The intrinsic clearance (Clint) can then be calculated from the half-life.[23]
Conclusion
The stereochemical arrangement of spirocyclic amine isomers is not a mere structural curiosity but a critical determinant of their physicochemical properties and, ultimately, their potential as therapeutic agents. A thorough understanding and experimental evaluation of the pKa, lipophilicity, solubility, and metabolic stability of individual isomers are essential for making informed decisions in the drug discovery and development process. By employing the detailed protocols outlined in this guide, researchers can systematically investigate these properties and unlock the full potential of this fascinating class of molecules.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58567.
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
Avdeef, A. (2010). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. Available from: [Link]
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
Short, K. C., Roberts, D. W., & Panico, M. (2015). Practical methods for the measurement of log P for surfactants.
Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood. Available from: [Link]
Yildiz, E., & Çetin, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
Han, G. E., & Priefer, R. (2021).
Fominova, K., Diachuk, T., Granat, D., & Mykhailiuk, P. (2022). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines...
Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
Johansson, E. (2018). Miniaturization of two high throughput metabolic stability assays in early drug discovery. Chalmers ODR.
Oprisiu, I., & Tetko, I. V. (2021). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Request PDF.
Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2021). Approach to Heterospirocycles for Medicinal Chemistry.
Malashchuk, A., Demchuk, O. P., Razhyk, B. V., Holumbievskyi, V. O., & Grygorenko, O. O. (2024). Spirocyclic isosteres of saturated carbo‐ and heterocyclic six‐membered rings.
Bergström, C. A., & Alsenz, J. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. Pharma Excipients.
Evotec. Turbidimetric Solubility Assay. Available from: [Link]
Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Jones, T. A., et al. (2017). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
Stepan, A. F., & Kündig, C. J. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Salbeck, J., & Daub, J. (2007). Spiro Compounds for Organic Optoelectronics.
Taylor, D., et al. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry.
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
Anonymous. (2018). How does branching increase the solubility in amines?. Quora.
Jones, P. D., et al. (2009). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. PubMed.
Zheldakova, T. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI.
Schlosser, M., et al. (2020). New cyclic and spirocyclic aminosilanes. Semantic Scholar.
Operational Guide: Disposal & Handling of {Spiro[3.4]octan-5-yl}methanamine Hydrochloride
[1] Executive Summary: Immediate Action Plan Treat as High Hazard / Unknown Toxicity. {Spiro[3.4]octan-5-yl}methanamine hydrochloride is a specialized spirocyclic building block.[1] As with many novel spiro-scaffolds use...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Immediate Action Plan
Treat as High Hazard / Unknown Toxicity.
{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a specialized spirocyclic building block.[1] As with many novel spiro-scaffolds used in drug discovery, comprehensive toxicological data is often incomplete.[1] Therefore, the Precautionary Principle applies: handle this substance as if it possesses the high toxicity and irritancy common to aliphatic amines until proven otherwise.
CRITICAL DO's
CRITICAL DON'Ts
DO segregate as Organic Solid or Basic Organic Liquid waste.[1]
DO NOT mix with Bleach (Sodium Hypochlorite) . (Risk of Chloramine gas).[2][3][4][5][6]
DO incinerate via an approved hazardous waste vendor.
DO NOT mix with Nitrites/Nitrates . (Risk of carcinogenic Nitrosamines).
DO double-bag solid waste in clear, chemically resistant polyethylene.
DO NOT dispose of down the drain (Sanitary Sewer), regardless of solubility.
Chemical Profile & Hazard Identification
Understanding the chemical structure is the first step in safe disposal. The hydrochloride salt form modifies the physical behavior of the parent amine, increasing water solubility but potentially creating acidic conditions in solution.
Property
Description
Operational Implication
Chemical Structure
Spirocyclic primary amine (HCl salt)
High steric bulk; likely resistant to rapid metabolic breakdown (persistence).[1]
Physical State
White to off-white solid (Powder/Crystals)
Hygroscopic.[1] Keep containers tightly sealed to prevent "caking" before disposal.
Acidity/Alkalinity
Weakly Acidic (in solution)
The HCl salt will have a pH < 7 in water. Do not store in metal containers prone to acid corrosion.
GHS Classification (Default*)
Warning
Skin Irrit. 2; Eye Irrit.[2] 2A; STOT SE 3. Treat as Acute Tox.[3] Cat 4 unless SDS specifies otherwise.
> Note: As a research chemical, specific toxicological data (LD50) may be unavailable. The classifications above are derived from Structure-Activity Relationship (SAR) analysis of similar aliphatic amine salts.
Waste Stream Segregation Strategy
Proper segregation prevents dangerous synergistic reactions in the waste drum. The diagram below illustrates the decision logic for segregating {Spiro[3.4]octan-5-yl}methanamine HCl.
Figure 1: Decision tree for segregating spirocyclic amine waste.[1] Note the strict separation of aqueous streams to prevent accidental chlorination.
Chemical Incompatibility & Mechanism[1]
The most critical safety error researchers make with amine salts is treating them like inert salts. They are reactive intermediates.
The "Bleach" Danger
Never use bleach (sodium hypochlorite) to "deactivate" or clean glassware containing this amine.
pH Check: If the solution is aqueous, verify pH. The HCl salt is acidic.[8][9] If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (
) to pH 5-9 before adding to general organic waste drums (to prevent corrosion of steel drums).
Solvent Compatibility:
If dissolved in DCM/Chloroform : Pour into "Halogenated Waste".
If dissolved in Methanol/DMSO : Pour into "Non-Halogenated Waste".
Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., ethanol). Add rinsate to the liquid waste container.[10] Deface the bottle label and dispose of the glass in "Lab Glass" trash (uncapped).
Protocol C: Spill Cleanup (Emergency Procedure)
Scenario: < 50g solid spill on benchtop.
PPE: Wear nitrile gloves, lab coat, and safety goggles.[8] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.
Containment: Cover the spill with a damp paper towel to prevent dust generation.
Cleanup: Scoop up the material using a plastic scoop or dustpan.
Surface Decontamination: Wipe the area with water, followed by ethanol. Do not use Bleach.
Disposal: Place all cleanup materials into a hazardous waste bag (See Protocol A).
Regulatory Compliance (US/Global Context)
RCRA (USA): This specific chemical is not currently P-listed or U-listed (40 CFR § 261.33).[1] However, it must be characterized by the generator. If it exhibits toxicity (LD50 < 2500 mg/kg oral rat, estimated), it falls under "Characteristic Waste" or must be managed under the "Universal Waste" rule for pesticides/chemicals.
TSCA (USA): Ensure usage is strictly for R&D (Research & Development Exemption).[3] Commercial disposal requires different manifesting.
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]1]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (n.d.). Compound Summary: {Spiro[3.4]octan-5-yl}methanamine.[1][11] National Library of Medicine. [Link] (Note: Used for structural verification and SAR analysis).